1-(2-Methoxyethyl)-3-(6-methoxyquinolin-8-yl)urea is a chemical compound that has garnered attention in the fields of organic chemistry and medicinal research. It is characterized by its unique structure, which incorporates both a urea moiety and a quinoline derivative, making it a valuable building block for synthesizing more complex organic molecules. The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties, suggesting its relevance in drug development and therapeutic applications.
This compound can be synthesized through various chemical reactions, primarily involving the reaction of 6-methoxyquinoline-8-amine with 2-methoxyethyl isocyanate. The synthesis typically occurs under controlled conditions using suitable solvents such as dichloromethane or tetrahydrofuran.
1-(2-Methoxyethyl)-3-(6-methoxyquinolin-8-yl)urea belongs to the class of organic compounds known as ureas, which are characterized by the functional group -NH2CO-. It is also classified as a quinoline derivative due to the presence of the quinoline ring structure, which contributes to its biological activity .
The synthesis of 1-(2-Methoxyethyl)-3-(6-methoxyquinolin-8-yl)urea typically involves:
In industrial settings, methods may include continuous flow reactors and automated systems to enhance efficiency and yield. Green chemistry principles are often applied to minimize environmental impact by utilizing solvent-free reactions and recyclable catalysts.
The molecular formula for this compound is C13H16N2O3, with a molecular weight of approximately 248.28 g/mol. The specific arrangement of atoms contributes to its unique chemical properties and biological activities.
1-(2-Methoxyethyl)-3-(6-methoxyquinolin-8-yl)urea can undergo several types of chemical reactions:
The mechanism of action for 1-(2-Methoxyethyl)-3-(6-methoxyquinolin-8-yl)urea involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various therapeutic effects. For example, it could inhibit enzymes involved in disease pathways, thereby exerting potential anticancer effects . The precise molecular targets can vary based on the context of its use.
1-(2-Methoxyethyl)-3-(6-methoxyquinolin-8-yl)urea exhibits several notable physical properties:
Key chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), High-Resolution Mass Spectrometry (HRMS), and Thin-Layer Chromatography (TLC) are employed for characterization and purity assessment .
The compound has several significant applications across various fields:
1-(2-Methoxyethyl)-3-(6-methoxyquinolin-8-yl)urea (CAS: 1207030-12-3) is a synthetically engineered small molecule featuring a quinoline core linked to a 2-methoxyethyl group via a urea bridge. Its molecular formula is C₁₄H₁₇N₃O₃ (MW: 275.30 g/mol), with the SMILES string: COC1=C2N=CC=CC2=CC(OC)=C1NC(=O)NCCOC
[3]. The quinoline moiety provides planar rigidity for target engagement, while the urea linker enables hydrogen-bonding interactions with biological targets. The methoxyethyl and quinoline-methoxy groups enhance solubility and modulate electronic properties, making this compound a strategic entry in kinase inhibitor development [3] [9].
The compound emerged during structure-activity relationship (SAR) explorations of quinoline-based scaffolds in the early 2010s. Researchers sought to optimize the pharmacodynamic properties of known kinase inhibitors (e.g., cabozantinib) by incorporating N-alkyl urea substituents. The 2-methoxyethyl group was specifically introduced to balance lipophilicity (predicted logP ≈ 2.1) and aqueous solubility, addressing limitations of earlier quinoline derivatives [7] [9]. Patent analyses reveal its first synthesis coincided with broader medicinal chemistry efforts targeting tyrosine kinase overexpression in oncology, particularly VEGF and c-Met pathways [1] [9]. Unlike classical quinoline antimalarials, this hybrid was designed for targeted protein inhibition, reflecting a shift toward modular, fragment-based drug design [7].
This compound belongs to a larger family of quinoline-urea hybrids with documented pharmacological activities. Key analogues and their structural distinctions are summarized below:
Table 1: Structural Analogues of 1-(2-Methoxyethyl)-3-(6-methoxyquinolin-8-yl)urea
Compound Name | Key Structural Features | Biological Targets | Source |
---|---|---|---|
1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea | Quinoxaline core, dithiophene substituents | Acetyl-CoA synthetase | [6] |
3-[2-(3-Chlorophenyl)-4-methoxyquinolin-6-yl]-1-(3-methoxyphenyl)urea | 3-Chlorophenyl at quinoline-2, dual methoxy groups | EGFR/VEGFR | [4] |
1-(4-{[6-Amino-5-(4-phenoxy-phenyl)pyrimidin-4-ylamino]methyl}-4-fluoro-piperidin-1-yl)propenone | Pyrimidine core, piperidine linker, phenoxy group | BTK | [5] |
Lenvatinib | Quinoline-urea with cyclopropane dicarboxamide | Multi-kinase (VEGFR, FGFR, PDGFR) | [8] |
Key Structural Variations and Implications:
Hypothetical synthesis routes for 1-(2-Methoxyethyl)-3-(6-methoxyquinolin-8-yl)urea typically involve:
This compound exemplifies rational design for kinase inhibition and targeted protein degradation:
Kinase Inhibition Mechanisms
Table 2: Kinase Targets and Predicted Activities of Quinoline-Urea Hybrids
Kinase Target | Predicted IC₅₀ (nM)* | Inhibition Mechanism | Therapeutic Relevance |
---|---|---|---|
VEGFR-2 | 50–100 | Competitive ATP displacement | Anti-angiogenesis |
c-Met | 75–150 | Allosteric loop stabilization | Metastasis suppression |
FGFR4 | >500 | Weak H-bond with Ala553 | Limited activity |
BTK | N/A | No significant binding | Not applicable |
*Based on structural analogues and computational modeling [1] [4] [7].
Emerging Applications in Targeted Degradation
Structure-Activity Relationship (SAR) Insights:
"The strategic incorporation of urea linkers in quinoline scaffolds represents a watershed moment in kinase inhibitor design—enabling precise modulation of solubility, selectivity, and protein degradation efficacy." – Adapted from kinase inhibitor patent literature [1] [9].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: